molecular formula C34H44O19 B14083752 Angoroside A CAS No. 111316-35-9

Angoroside A

Cat. No.: B14083752
CAS No.: 111316-35-9
M. Wt: 756.7 g/mol
InChI Key: XPLMUADTACCMDJ-LVDCRSFESA-N
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Description

Angoroside C (CAS: 115909-22-3; C₃₆H₄₈O₁₉; molecular weight: 784.76 g/mol) is a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis Hemsl., a plant widely used in traditional Chinese medicine for its anti-inflammatory, cardiovascular protective, and anti-diabetic properties . Structurally, it features phenolic hydroxyl groups, ester bonds, and glycosidic linkages, making it prone to hydrolysis and oxidation . Pharmacokinetic studies reveal rapid absorption (Tmax = 15 min) and elimination (t1/2 = 1.26 h), with low oral bioavailability (~2.1%) due to extensive metabolism into active metabolites like ferulic acid .

Properties

CAS No.

111316-35-9

Molecular Formula

C34H44O19

Molecular Weight

756.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1

InChI Key

XPLMUADTACCMDJ-LVDCRSFESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angoroside A involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include phenylpropanoid units and monosaccharides. The glycosylation reaction is often catalyzed by glycosyltransferases, while esterification can be achieved using esterifying agents under mild conditions .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from the roots of Scrophularia ningpoensis Hemsl. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis involves the cleavage of glycosidic bonds, which leads to the formation of simpler sugars and aglycones.

Reduction

Reduction involves the addition of hydrogen. Sodium metal with liquid ammonia reduces the triple bond or the alkyne into an alkene2.

Metabolism of Angoroside A

Key metabolic reactions of this compound include sulfate and glucuronide conjugation. Gluconylation is a prime metabolic reaction for angoroside C . The main metabolic reactions are hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation .

Major Metabolites Formed

The major metabolites formed from this compound include various sulfate and glucuronide conjugates, which play significant roles in its pharmacological effects.

Fragmentation behaviors of Sibirioside A and Angoroside C

Several characteristic fragments of sibirioside A and angoroside C were observed in the negative ion mode mass spectrum . Sibirioside A showed quasimolecular ion peaks at m/ z 443.1411, m/ z 329.1078, m/ z 325.0911 .

Metabolites of Angoroside C

AM1–AM25

  • AM1 Showed [M − H] − ion peak at m/ z 233.0119 ([M − H] −) in the negative MS 1 spectrum, which was predicted as C8H10O6S .

  • AM2 The formula was determined to be C9H8O6S based on its quasi-molecular ion peak at m/ z 242.9965 ([M − H] −) .

  • AM3 Was confirmed to be 4-hydroxybenzenepropanoic acid sulphate, the hydrogenation product of AM2 based on the quasi-molecular ion peak at m/ z 245.0109 ([M − H] −) and its MS 2 fragment ion peaks at m/ z 165.0574 .

Scientific Research Applications

Mechanism of Action

Angoroside A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sibirioside A

Structural Differences :

  • Sibirioside A (C₂₆H₃₄O₁₃) is a simpler ester glycoside composed of cinnamic acid and sucrose, lacking the complex phenolic hydroxylation of Angoroside C .
  • Angoroside C has additional glucuronide and sulfate groups, enhancing its metabolic complexity .

Pharmacokinetics and Metabolism :

Parameter Angoroside C Sibirioside A
Metabolites Identified 25 metabolites (e.g., glucuronides) 4 metabolites (e.g., hydrogenated forms)
Excretion Pathway Urine (primary) Feces (primary)
Tissue Distribution Highest in lungs, kidneys Stomach, small intestine, liver

Sibirioside A’s simpler structure results in fewer metabolites and faster excretion, while Angoroside C’s metabolites exhibit broader pharmacological targets (e.g., INSR for anti-diabetes, RASH for anti-cancer) .

Acteoside (Verbascoside)

Structural Similarities: Both compounds share a phenylpropanoid backbone, but Acteoside lacks the esterified glucuronic acid moiety present in Angoroside C .

Functional Comparison :

  • Bioavailability : Acteoside shows higher oral bioavailability (~5–10%) compared to Angoroside C (~2.1%) due to better intestinal absorption .
  • Metabolic Stability : Acteoside is less prone to hydrolysis in the gut, whereas Angoroside C rapidly converts to ferulic acid .
Echinacoside

Pharmacological Overlap :

  • Both compounds exhibit neuroprotective and anti-inflammatory effects .
  • Key Difference : Echinacoside has superior stability in the gastrointestinal tract, leading to higher systemic exposure and prolonged activity .

Pharmacological Target Comparison

Metabolites of Angoroside C and its analogs interact with diverse targets:

Compound Key Targets Associated Activities
Angoroside C INSR, RASH, KPYR, ANGI Anti-diabetes, anti-cancer, neuroprotection
Sibirioside A INSR, NDKB Anti-diabetes, osteogenic activity
Acteoside TNF-α, NF-κB Anti-inflammatory, antioxidant

Notes on Angoroside A

Limited data exist on this compound, a structurally related phenylpropanoid glycoside. Evidence suggests it shares cytotoxic properties with Angoroside C, requiring ortho-dihydroxy aromatic systems for activity . However, its metabolic profile and pharmacokinetics remain unstudied, highlighting a research gap.

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